molecular formula C17H15ClN2O2 B4701003 3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone

3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B4701003
M. Wt: 314.8 g/mol
InChI Key: IAECBGQTWPUSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a critical role in cellular signaling pathways. By inhibiting protein kinase activity, this compound may disrupt cellular signaling and lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including Akt and ERK1/2. Additionally, it has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of multiple protein kinases. This makes it a useful tool for studying cellular signaling pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Additionally, this compound could be used as a tool for studying the role of protein kinases in various cellular processes. Finally, further research is needed to improve the synthesis method of this compound and to develop more efficient methods for its purification.
Conclusion
In conclusion, this compound is a synthetic compound with potential use in various scientific research applications. Its mechanism of action involves the inhibition of protein kinase activity, leading to anti-inflammatory and anti-cancer effects. While it has several advantages for lab experiments, such as its ability to inhibit multiple protein kinases, it also has limitations, such as its low solubility in water. Future research on this compound could lead to new insights into cellular signaling pathways and potential new treatments for cancer.

Scientific Research Applications

3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, it has been used as a probe for studying the role of protein kinases in cellular signaling pathways.

properties

IUPAC Name

3-[3-(2-chlorophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-14-7-2-4-9-16(14)22-11-5-10-20-12-19-15-8-3-1-6-13(15)17(20)21/h1-4,6-9,12H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAECBGQTWPUSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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